Cas no 156904-82-4 (ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate)

Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate is a brominated chromene derivative with a reactive amino group and ester functionality, making it a versatile intermediate in organic synthesis. Its structure is particularly valuable for constructing heterocyclic compounds, such as fused chromene systems, which are of interest in medicinal chemistry and materials science. The presence of both electron-donating (amino) and electron-withdrawing (bromo, ester) groups allows for selective functionalization, enabling diverse derivatization pathways. This compound is well-suited for applications in pharmaceuticals, agrochemicals, and dye synthesis due to its stability and reactivity under controlled conditions. Its crystalline nature facilitates purification and characterization, ensuring reproducibility in research and industrial processes.
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate structure
156904-82-4 structure
Product name:ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
CAS No:156904-82-4
MF:C12H10BrNO4
MW:312.116102695465
CID:4606793
PubChem ID:14925320

ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
    • 4H-1-Benzopyran-2-carboxylic acid, 8-amino-6-bromo-4-oxo-, ethyl ester
    • ethyl 8-amino-6-bromo-4-oxochromene-2-carboxylate
    • AKOS026675373
    • Z3244659201
    • KH-0080
    • G69077
    • ethyl8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
    • EN300-6496313
    • 156904-82-4
    • MFCD28100534
    • Inchi: 1S/C12H10BrNO4/c1-2-17-12(16)10-5-9(15)7-3-6(13)4-8(14)11(7)18-10/h3-5H,2,14H2,1H3
    • InChI Key: LLHNRAVVVZFEGE-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)OC2=C(N)C=C(Br)C=C2C(=O)C=1

Computed Properties

  • Exact Mass: 310.97932g/mol
  • Monoisotopic Mass: 310.97932g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 78.6Ų

ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6496313-1.0g
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
156904-82-4 95.0%
1.0g
$999.0 2025-03-21
A2B Chem LLC
AI79608-250mg
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
156904-82-4 95%
250mg
$555.00 2024-04-20
1PlusChem
1P00IVBS-250mg
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
156904-82-4 95%
250mg
$836.00 2024-06-20
1PlusChem
1P00IVBS-10g
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
156904-82-4 95%
10g
$5376.00 2023-12-20
A2B Chem LLC
AI79608-5mg
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
156904-82-4 >95%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI79608-100mg
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
156904-82-4 95%
100mg
$380.00 2024-04-20
Enamine
EN300-6496313-0.1g
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
156904-82-4 95.0%
0.1g
$347.0 2025-03-21
Enamine
EN300-6496313-0.05g
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
156904-82-4 95.0%
0.05g
$232.0 2025-03-21
Enamine
EN300-6496313-10.0g
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
156904-82-4 95.0%
10.0g
$4299.0 2025-03-21
Enamine
EN300-6496313-0.25g
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
156904-82-4 95.0%
0.25g
$494.0 2025-03-21

Additional information on ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate

Recent Advances in the Study of Ethyl 8-Amino-6-Bromo-4-Oxo-4H-Chromene-2-Carboxylate (CAS: 156904-82-4)

Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate (CAS: 156904-82-4) is a synthetic chromene derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive compounds, particularly those with anticancer and antimicrobial properties. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development.

The compound's structural features, including the chromene core and the presence of amino and bromo substituents, make it a versatile scaffold for further chemical modifications. Recent synthetic methodologies have optimized the production of ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate, with improvements in yield and purity. These advancements are critical for its use in high-throughput screening and structure-activity relationship (SAR) studies, which are essential for identifying novel drug candidates.

In terms of biological activity, ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate has demonstrated promising results in preliminary in vitro assays. Studies have shown that derivatives of this compound exhibit inhibitory effects on various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer. Additionally, some derivatives have shown antimicrobial activity against resistant strains of bacteria, highlighting their potential as dual-function agents.

Recent research has also explored the compound's potential in combination therapies. For instance, when used in conjunction with conventional chemotherapeutic agents, ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate derivatives have shown synergistic effects, enhancing the efficacy of the treatment while reducing the required dosage of cytotoxic drugs. This approach could mitigate some of the adverse effects associated with chemotherapy, offering a more tolerable treatment option for patients.

Despite these promising findings, challenges remain in the development of ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate-based therapeutics. Issues such as poor solubility, limited bioavailability, and potential toxicity need to be addressed through further structural optimization and formulation studies. Ongoing research is focused on designing prodrugs or nanoparticle-based delivery systems to overcome these limitations and improve the compound's pharmacokinetic profile.

In conclusion, ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate (CAS: 156904-82-4) represents a promising scaffold for the development of novel therapeutic agents. Its versatility, combined with recent advancements in synthesis and biological evaluation, positions it as a valuable candidate for further investigation in the fields of oncology and infectious diseases. Future studies should prioritize the optimization of its pharmacological properties and the exploration of its full therapeutic potential in preclinical and clinical settings.

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